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For patients with Anaplastic Lymphoma Kinase-positive (ALK-positive) NSCLC, the CNS is a common site

of metastasis. Up to 30-40% of patients have CNS metastases at initial diagnosis, and this can rise to 50-60%

after treatment with first-generation inhibitors [1]. This high incidence is partly because early ALK

inhibitors, like crizotinib, have poor penetration of the blood-brain barrier, making the brain a "sanctuary

site" for cancer relapse [2] [3]. Developing agents with potent CNS efficacy is therefore a critical goal in

oncology.

Molecular Basis of Alectinib's CNS Efficacy

Alectinib's superior CNS activity is not by chance but is rooted in its distinct molecular properties. The

diagram below illustrates the key pharmacological advantage it holds over crizotinib in traversing the blood-

brain barrier.

Alectinib is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports many drugs

out of the brain. This allows alectinib to achieve effective concentrations in the CNS, unlike crizotinib,

which is efficiently removed by P-gp [4] [2].

Comparative Efficacy Data: Alectinib vs. Alternatives
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The following tables summarize key experimental data on Alectinib's systemic and CNS-specific efficacy

from clinical trials and real-world studies.

Table 1: Systemic and CNS Progression Outcomes

This table compares the fundamental survival metrics between alectinib and crizotinib from the phase III

ALEX trial and a 2025 real-world study.

Study / Metric
Alectinib
(CNS Mets)

Crizotinib
(CNS Mets)

Hazard
Ratio (HR)
& P-value

Context

ALEX Trial: PFS [4] HR: 0.40 (Reference) 95% CI:

0.25–0.64

Patients with baseline CNS

metastases

ALEX Trial: Time to
CNS Progression
[4]

Significantly

longer

(Reference) P < 0.0001 Compared to crizotinib

2025 Real-World:
CNS Progression
Risk [5]

Lower Risk Higher Risk N/A Sequential
(crizotinib→alectinib) vs.

upfront alectinib

Table 2: Intracranial Objective Response Rates (IC-ORR)

This table details the rates of brain metastasis shrinkage, a direct measure of CNS efficacy, across different

patient populations.

Patient Population IC-ORR with Alectinib IC-ORR with Crizotinib Study Details

| TKI-Naïve, Measurable CNS Mets (ALEX Trial) [4] | 85.7% (Prior XRT) 78.6% (No Prior XRT) | 71.4%

(Prior XRT) 40.0% (No Prior XRT) | IRC-assessed, per RANO-BM criteria | | Crizotinib-Resistant (Pooled

NP28673/NP28761) [2] | 64.0% | N/A | Patients with measurable CNS disease at baseline | | Real-World,
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TKI-Naïve (2022 Retrospective) [1] | 81.8% | N/A | Cohort 1 (n=11 with target lesions) | | Real-World,

Post-Crizotinib (2022 Retrospective) [1] | 76.5% | N/A | Cohort 2 (n=17 with target lesions) |

Detailed Experimental Protocols from Key Studies

To support the data above, here are the methodologies from the pivotal clinical trials.

Study Name: Phase III ALEX Trial (NCT02075840) [4]

Objective: To compare the efficacy and safety of alectinib versus crizotinib in treatment-naive patients

with advanced ALK-positive NSCLC.

Key CNS-Specific Protocol:

Imaging: Mandatory brain imaging (MRI or CT) was conducted at baseline and every 8 weeks
thereafter until disease progression.

Assessment: CNS end points, including intracranial objective response rate (IC-ORR) and
time to CNS progression, were assessed by an Independent Review Committee (IRC).

Criteria: Response was evaluated using both RECIST v1.1 and the Response Assessment in
Neuro-Oncology Brain Metastases (RANO-BM) criteria for a more specialized assessment of

brain metastases.

Relevance: This rigorous, prospective design with uniform brain imaging provides high-level

evidence for alectinib's superior CNS activity.

Study Name: 2025 Real-World Comparative Effectiveness Study [5]

Objective: To compare upfront alectinib with the sequential approach (crizotinib followed by

alectinib) in a real-world setting in China.

Key Methodological Protocol:

Design & Population: A national retrospective study of 311 patients with advanced ALK-
positive NSCLC conducted across nine sites.

Outcome Definitions:
Real-world PFS (rwPFS): For the sequential group, this was innovatively defined as the

time from crizotinib initiation to disease progression, plus the time from alectinib initiation
to subsequent progression or death.
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Real-world intracranial PFS (rwiPFS): Time from ALK TKI initiation to intracranial

disease progression or death.
Statistical Adjustment: The Inverse Probability of Treatment Weighting (IPTW) method was

used to balance patient characteristics across treatment groups and reduce confounding bias.

Relevance: This study demonstrates the effectiveness of alectinib in routine clinical practice,

complementing data from controlled trials.

Management of Leptomeningeal Disease

Leptomeningeal metastasis (LM) is a severe complication with a traditionally dismal prognosis. Case series

have reported that alectinib can produce significant clinical and radiographic improvements in ALK-positive

NSCLC patients with LM who had progressed on prior crizotinib and ceritinib [3]. In a 2022 real-world

study, all eight patients diagnosed with LM experienced substantial alleviation of CNS-related symptoms

after alectinib treatment [1]. This has led to a Level III recommendation in the 2025 CNS guidelines

suggesting the use of alectinib for the treatment of leptomeningeal metastases in ALK-positive NSCLC [6].

Key Takeaways for Drug Development Professionals

Overcoming the BBB is Key: Alectinib's success underscores the importance of designing kinase

inhibitors that are not substrates for the P-gp efflux pump to effectively target CNS metastases.
Real-World Evidence (RWE) Validates Trials: Recent RWE confirms the robust CNS efficacy of

alectinib observed in clinical trials and suggests that upfront treatment may be more effective at
preventing CNS progression than a sequential strategy [5].

Impact on Treatment Paradigms: The potent CNS activity of alectinib is changing clinical practice,
as reflected in professional guidelines, and offers a viable systemic treatment option for managing

both brain and leptomeningeal disease, potentially delaying the need for local therapies like radiation
[1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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